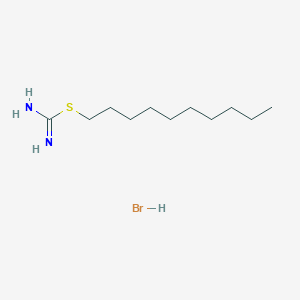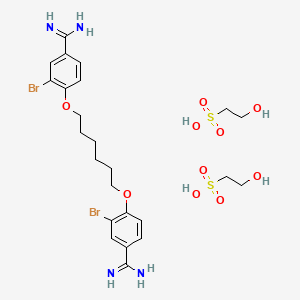
Einecs 299-116-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Dibromohexamidine Isethionate involves the reaction of 2-hydroxyethanesulphonic acid with 4,4’-[hexane-1,6-diylbis(oxy)]bis[3-bromobenzenecarboxamidine] in a 2:1 ratio . The synthetic route typically requires controlled reaction conditions to ensure the stability and purity of the final product. Industrial production methods focus on optimizing yield and minimizing impurities through precise control of temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Dibromohexamidine Isethionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the bromine atoms in the compound, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms in Dibromohexamidine Isethionate can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dibromohexamidine Isethionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a preservative in various chemical formulations to prevent microbial contamination.
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving microbial growth inhibition.
Mecanismo De Acción
The mechanism of action of Dibromohexamidine Isethionate involves the inhibition of microbial growth by interfering with the cellular processes of microorganisms. The compound targets the cell membrane and disrupts its integrity, leading to cell lysis and death. This antimicrobial action is effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in cosmetic formulations .
Comparación Con Compuestos Similares
Dibromohexamidine Isethionate can be compared with other similar organohalogen compounds used as preservatives, such as:
Chlorhexidine: Another antimicrobial agent used in both medical and cosmetic products. While Chlorhexidine is effective against a wide range of microorganisms, Dibromohexamidine Isethionate is specifically formulated for cosmetic use.
Triclosan: A widely used antimicrobial agent in personal care products. concerns about its environmental impact and potential for resistance have led to a decline in its use compared to Dibromohexamidine Isethionate.
Methylisothiazolinone: A preservative used in cosmetics and household products.
Dibromohexamidine Isethionate stands out due to its specific formulation for cosmetic use, its broad-spectrum antimicrobial activity, and its relatively low potential for causing allergic reactions.
Propiedades
Número CAS |
93856-83-8 |
|---|---|
Fórmula molecular |
C24H36Br2N4O10S2 |
Peso molecular |
764.5 g/mol |
Nombre IUPAC |
3-bromo-4-[6-(2-bromo-4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C20H24Br2N4O2.2C2H6O4S/c21-15-11-13(19(23)24)5-7-17(15)27-9-3-1-2-4-10-28-18-8-6-14(20(25)26)12-16(18)22;2*3-1-2-7(4,5)6/h5-8,11-12H,1-4,9-10H2,(H3,23,24)(H3,25,26);2*3H,1-2H2,(H,4,5,6) |
Clave InChI |
LPAKTWBFZQIVQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=N)N)Br)OCCCCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




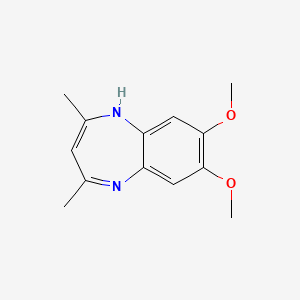

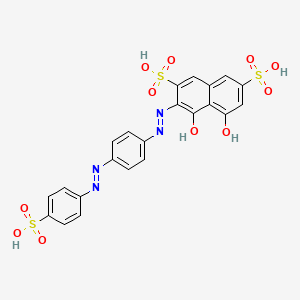
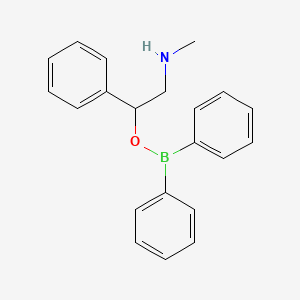
![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)
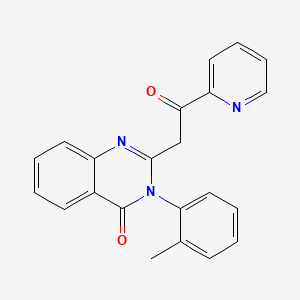
![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)
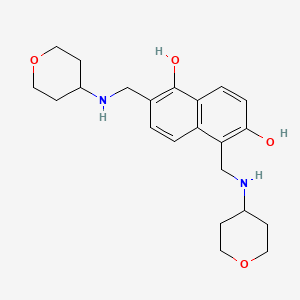
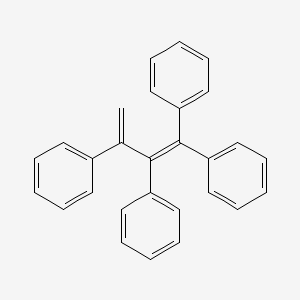
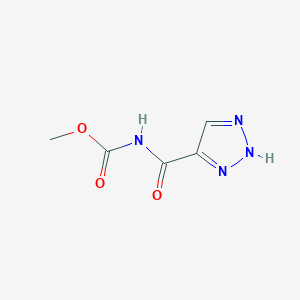
![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)
